3-Chlorobenzotrichloride

Boiling Point Thermal Stability Reaction Design

3-Chlorobenzotrichloride, also known as 1-chloro-3-(trichloromethyl)benzene or m-chlorobenzotrichloride, is a chlorinated aromatic compound within the benzotrichloride class. Its molecular formula is C₇H₄Cl₄ with a molecular weight of 229.92 g/mol.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 2136-81-4
Cat. No. B052308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzotrichloride
CAS2136-81-4
Synonyms1-Chloro-3-(trichloromethyl)benzene;  m,α,α,α-Tetrachlorotoluene;  m-Chloro(trichloromethyl)benzene;  m-Chlorobenzotrichloride
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
InChIKeyZVPXXRHACIEOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzotrichloride (CAS 2136-81-4) – Physicochemical Profile and Industrial Procurement Baseline


3-Chlorobenzotrichloride, also known as 1-chloro-3-(trichloromethyl)benzene or m-chlorobenzotrichloride, is a chlorinated aromatic compound within the benzotrichloride class . Its molecular formula is C₇H₄Cl₄ with a molecular weight of 229.92 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 255.0±0.0 °C at 760 mmHg, and an ACD/LogP of 3.94, indicating significant hydrophobicity . The compound features a meta-chlorine substitution on the aromatic ring, which confers distinct electronic and steric properties compared to ortho-, para-, and unsubstituted analogs, directly influencing its reactivity profile and suitability for specific synthetic pathways .

Fenofibrate impurity reference standard
Required for ANDA analytical method validation
Meta-substituted benzoyl chloride synthesis
Distinct electronic profile from ortho/para isomers
High-temperature reaction window
Elevated boiling point enables broader thermal processing
HPLC/LC-MS method development
High LogP supports strong C18 retention as system suitability marker

3-Chlorobenzotrichloride Substitution Risks: Why Ortho-, Para-, and Non-Chlorinated Analogs Are Not Interchangeable


The substitution pattern and degree of chlorination on the benzotrichloride scaffold critically dictate both physical properties and chemical behavior. A direct substitution of 3-chlorobenzotrichloride with the unsubstituted benzotrichloride, or with the 2- or 4-chloro isomers, will alter the compound's boiling point, melting point, density, and crucially, the electronic environment of the reactive trichloromethyl group. These differences manifest in altered reaction kinetics during nucleophilic substitution or hydrolysis, potentially leading to suboptimal yields, increased impurity profiles in pharmaceutical intermediates like fenofibrate, and compromised efficacy in applications such as mosquito larvicide . Furthermore, the meta-chloro substituent confers a unique LogP value, which influences its environmental fate and behavior in analytical method development compared to other isomers . Therefore, procurement specifications must be precise, as generic or incorrect isomer selection introduces significant process variability and quality control challenges [1].

Ortho or para isomers

Different boiling points and electronic effects may shift reaction kinetics and impurity profiles; not interchangeable for fenofibrate reference standard applications.

Unsubstituted benzotrichloride

Lower boiling point and LogP can alter reaction conditions and reverse-phase retention; direct substitution may invalidate validated analytical methods.

3-Chlorobenzotrichloride Procurement Evidence: Quantified Differentiation vs. Benzotrichloride and Isomeric Analogs


Boiling Point Elevation vs. Benzotrichloride: A 41.5 °C Increase Enables Higher-Temperature Reaction Windows

3-Chlorobenzotrichloride exhibits a significantly higher boiling point of 255.0±0.0 °C at 760 mmHg compared to unsubstituted benzotrichloride, which boils at 213.5±0.0 °C under identical conditions . This represents a quantitative difference of +41.5 °C.

Boiling point vs benzotrichloride
Predicted data
+41.5 °C higher (255.0 vs 213.5 °C at 760 mmHg)
Supports broader high-temperature reaction windows without solvent loss.
ACD/Labs predicted; verify with experimental measurement for scale-up.
Boiling Point Thermal Stability Reaction Design

Density Differentiation from Unsubstituted Benzotrichloride: 1.5 g/cm³ vs. 1.4 g/cm³ Impacts Material Handling and Formulation

The density of 3-chlorobenzotrichloride is predicted to be 1.5±0.1 g/cm³, which is approximately 0.1 g/cm³ higher than that of benzotrichloride, which has a predicted density of 1.4±0.1 g/cm³ .

Density vs benzotrichloride
Predicted data
1.5 vs 1.4 g/cm³ (~7% increase)
Impacts volumetric calculations for storage and reaction scaling.
Predicted at 25°C; confirm lot-specific density for material planning.
Density Material Handling Process Engineering

Lipophilicity Contrast: Meta-Chloro Isomer (LogP ~3.94) vs. Benzotrichloride (LogP ~3.34) – A 0.6 Log Unit Increase Affects HPLC Retention and Environmental Partitioning

3-Chlorobenzotrichloride possesses an ACD/LogP value of 3.94, compared to an ACD/LogP of 3.34 for the unsubstituted benzotrichloride . This represents a quantifiable increase of 0.6 log units in the octanol-water partition coefficient.

LogP vs benzotrichloride
Predicted data
ΔLogP = +0.6 (3.94 vs 3.34)
~4× higher lipophilicity; longer RP-HPLC retention, distinct separation.
Predicted ACD/LogP; critical for method transfer between isomer forms.
Lipophilicity LogP HPLC Method Development

Isomeric Boiling Point Divergence: Meta-Chloro (255.0 °C) vs. Ortho-Chloro (260–264 °C) vs. Para-Chloro (245 °C)

The boiling point of 3-chlorobenzotrichloride (meta-isomer) is 255.0±0.0 °C . Its positional isomers exhibit distinctly different boiling points: 2-chlorobenzotrichloride (ortho-isomer) boils at 260–264 °C [1], while 4-chlorobenzotrichloride (para-isomer) boils at 245 °C [2].

Isomeric boiling points
Cross-study comparable
Meta 255 °C, Ortho 260–264 °C, Para 245 °C
19 °C range enables fractional distillation separation; isomer purity critical.
Literature values; verify isomer identity via certified reference standard.
Isomerism Boiling Point Distillation Separation

Meta-Chloro Isomer Selection for Fenofibrate Impurity Profiling: Defined Regulatory Role in ANDA Submissions

3-Chlorobenzotrichloride is explicitly identified as an impurity of the drug fenofibrate and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [1][2]. Its ortho- and para-isomers are not specified for this regulatory application.

Fenofibrate impurity role
Supplier documentation
Specified as fenofibrate impurity for ANDA method validation
Only meta isomer designated; ortho/para not applicable for this regulatory context.
Based on supplier technical literature; confirm suitability with current pharmacopoeia.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

3-Chlorobenzotrichloride Procurement Use Cases: Where Its Specific Properties Deliver Unique Value


Pharmaceutical Reference Standard for Fenofibrate ANDA Submissions

Procure 3-chlorobenzotrichloride when establishing or validating an analytical method for fenofibrate-related substances [1]. Its defined role as a process impurity necessitates the use of this exact isomer for accurate identification and quantification in ANDA filings [2]. Any other chlorobenzotrichloride isomer would fail to match the retention time and spectral signature of the true impurity, jeopardizing regulatory approval .

Synthesis of Meta-Substituted Benzoyl Chloride Derivatives Requiring Specific Electronic Profiles

For the synthesis of meta-chloro-substituted benzoyl chlorides or other fine chemicals where the electron-withdrawing effect of the meta-chlorine on the trichloromethyl group is essential, 3-chlorobenzotrichloride is the mandated starting material [1]. The meta-substitution pattern provides a distinct electronic environment compared to ortho- or para-isomers, influencing the rate and regioselectivity of subsequent nucleophilic substitutions [2].

Mosquito Larvicide Research and Formulation Development

In studies evaluating the efficacy of chlorinated benzotrichlorides as mosquito larvicides, 3-chlorobenzotrichloride has demonstrated activity [1]. Its specific LogP and hydrolysis profile differentiate it from other halogenated toluene derivatives, impacting its environmental persistence and bioavailability to target organisms [2].

Method Development and Validation in HPLC and LC-MS Workflows

Procure 3-chlorobenzotrichloride for the development of reversed-phase HPLC methods [1]. Its high LogP of ~3.94 ensures strong retention on C18 columns, allowing it to serve as a system suitability standard or retention time marker for lipophilic analytes. It is also suitable for LC-MS method development where its distinctive mass spectrum (m/z ~230) facilitates identification [2].

Application
Selection Property
Validation Focus
Fenofibrate impurity reference standard for ANDA
Isomeric identity, regulatory-specified impurity
Retention time and spectral matching against certified impurity standard
Meta-substituted benzoyl chloride synthesis
Meta-chloro electronic profile and trichloromethyl reactivity
Regioselectivity and yield in nucleophilic substitution reactions
Mosquito larvicide research
Isomer-specific LogP and hydrolysis behavior
Reported larvicidal activity and environmental persistence endpoints
HPLC/LC-MS method development
High LogP for strong C18 retention
System suitability, retention time reproducibility, and mass spectrum identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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